Denufosol - 211448-85-0

Denufosol

Catalog Number: EVT-1575518
CAS Number: 211448-85-0
Molecular Formula: C18H27N5O21P4
Molecular Weight: 773.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.
Overview

Denufosol is an inhaled pharmaceutical compound primarily developed for the treatment of cystic fibrosis. It is a synthetic dinucleotide composed of deoxycytidine and uridine, linked by four phosphate groups. This compound is designed to facilitate ion transport in epithelial cells, counteracting the effects of defective chloride channels in cystic fibrosis patients. Denufosol was investigated in clinical trials, notably TIGER-1 and TIGER-2, but did not meet all efficacy endpoints in later studies, leading to its discontinuation in further clinical development as of 2011 .

Source and Classification

Denufosol is classified as a dinucleotide and is known chemically as 2'-Desoxycytidine (5')tetraphospho(5')uridine. Its development was sponsored by Inspire Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation. The compound is administered via inhalation, targeting the deeper regions of the lungs to maximize therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of denufosol typically involves the activation of uridine 5'-triphosphate followed by coupling with deoxycytidine derivatives. One common method utilizes tributylamine salts to facilitate this process:

  1. Activation of Uridine: Uridine 5'-triphosphate is converted into its tributylamine salt.
  2. Phosphorylation: The activated uridine undergoes phosphorylation to form a cyclic intermediate.
  3. Coupling: This intermediate reacts with deoxycytidine to yield denufosol.

Alternative methods may involve enzymatic processes or other chemical strategies to achieve similar results .

Molecular Structure Analysis

Structure and Data

Denufosol's molecular formula is C18H27N5O21P4C_{18}H_{27}N_{5}O_{21}P_{4}, with a molar mass of approximately 773.32g/mol773.32\,g/mol. Its structure features two nucleosides connected by four phosphate groups, forming a complex arrangement that facilitates its biological activity . The compound exists predominantly in its tetrasodium salt form for stability and solubility during administration.

Chemical Reactions Analysis

Reactions and Technical Details

Denufosol participates in various biochemical reactions, primarily through its interaction with purinergic receptors. As an agonist at the P2Y2 subtype of purinergic receptors, it activates alternative chloride channels via G protein signaling pathways. This mechanism enhances ion transport across epithelial membranes, which is crucial for alleviating symptoms associated with cystic fibrosis .

Mechanism of Action

Denufosol functions by mimicking the action of ATP at purinergic receptors, leading to increased chloride ion transport in epithelial cells. In cystic fibrosis, the malfunctioning cystic fibrosis transmembrane conductance regulator protein results in thick mucus production; denufosol's activation of alternative pathways helps restore some degree of normal ion transport and mucus clearance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Denufosol is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water due to its ionic nature when formulated as a tetrasodium salt.

Chemical Properties

  • Stability: Denufosol's stability can vary based on its solid form (e.g., crystalline vs. amorphous).
  • Melting Point: Specific melting point data may vary based on the formulation but generally reflects typical values for similar compounds.

Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis are often used to characterize these properties during formulation development .

Applications

Denufosol has been primarily studied for its potential use in treating cystic fibrosis through nebulization, allowing direct delivery to the lungs. Although it showed promise in early clinical trials, subsequent studies did not support its continued development for this indication. Additionally, it was explored for treating retinal diseases but did not progress past initial trials .

Properties

CAS Number

211448-85-0

Product Name

Denufosol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.